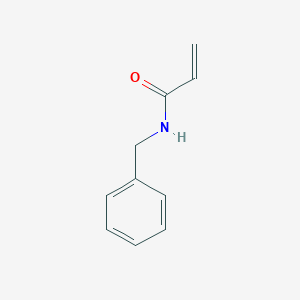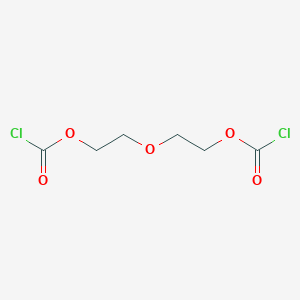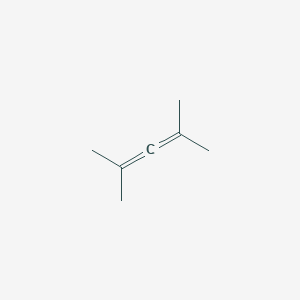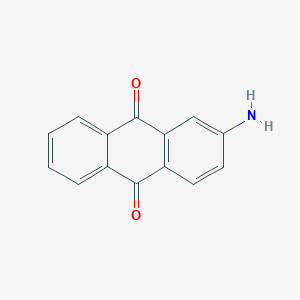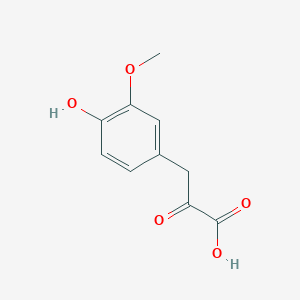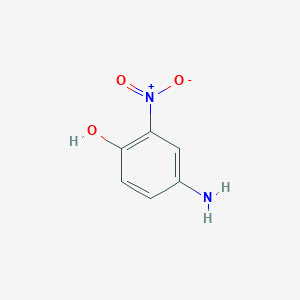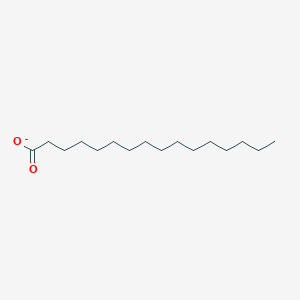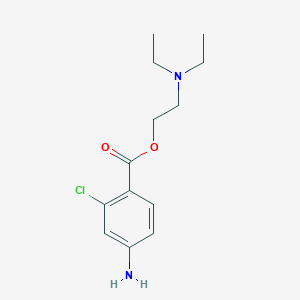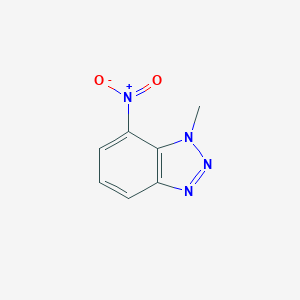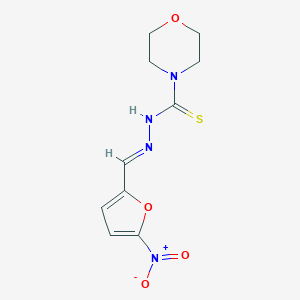
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide, also known as Nifuroxazide, is a synthetic compound that belongs to the class of nitrofuran antibiotics. It was first synthesized in 1966 and has been used as an antibacterial and antiprotozoal agent in both human and veterinary medicine. Nifuroxazide has been shown to be effective against a wide range of bacterial and protozoal infections, making it a promising candidate for further research.
Mécanisme D'action
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is believed to exert its antibacterial and antiprotozoal effects by inhibiting the synthesis of bacterial and protozoal proteins. It does this by binding to the bacterial and protozoal ribosome, which is responsible for protein synthesis. This leads to the inhibition of protein synthesis, which ultimately results in the death of the bacteria or protozoa.
Effets Biochimiques Et Physiologiques
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have minimal toxicity and is generally well-tolerated by both humans and animals. It is rapidly absorbed in the gastrointestinal tract and is excreted primarily in the urine. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been shown to have a low potential for drug interactions and has not been shown to have any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments is its broad-spectrum activity against a wide range of bacteria and protozoa. This makes it a useful tool for studying the effects of antibacterial and antiprotozoal agents. However, one limitation of using 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is that it is not effective against all types of bacteria and protozoa. Additionally, the use of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide in laboratory experiments may not accurately reflect its effects in vivo.
Orientations Futures
There are several areas of future research that could be explored with regards to 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. One area of interest is the development of new formulations of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide that could improve its efficacy and reduce the risk of resistance. Another area of research is the exploration of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide's potential as an antiviral agent, as some studies have suggested that it may have activity against certain viruses. Finally, more research is needed to fully understand the mechanism of action of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide and its effects on bacterial and protozoal protein synthesis.
Méthodes De Synthèse
The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide involves the reaction of 5-nitrofurfural with hydrazine hydrate to form 5-nitrofurfurylhydrazine. This intermediate is then reacted with morpholine-4-carbodithioic acid to form 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide. The synthesis of 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has been extensively studied for its antibacterial and antiprotozoal properties. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Streptococcus pyogenes. 4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide has also been shown to be effective against protozoal infections, such as Giardia lamblia and Entamoeba histolytica.
Propriétés
Numéro CAS |
14052-71-2 |
|---|---|
Nom du produit |
4-Morpholinecarbothioic acid, (5-nitrofurfurylidene)hydrazide |
Formule moléculaire |
C10H12N4O4S |
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C10H12N4O4S/c15-14(16)9-2-1-8(18-9)7-11-12-10(19)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,19)/b11-7+ |
Clé InChI |
NDDFJKNVVPFVCT-YRNVUSSQSA-N |
SMILES isomérique |
C1COCCN1C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
14052-71-2 |
Synonymes |
4-Morpholinecarbothioic acid N'-(5-nitrofurfurylidene) hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



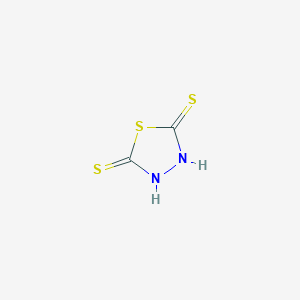
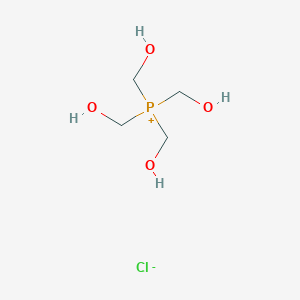
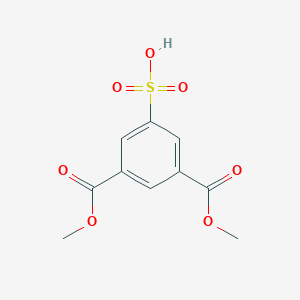
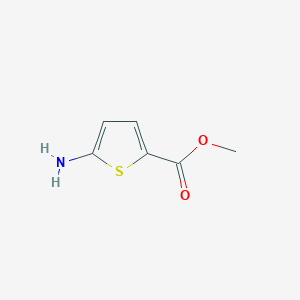
![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)
